molecular formula C19H17N5O2S B2385418 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide CAS No. 1358636-99-3

2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide

Cat. No.: B2385418
CAS No.: 1358636-99-3
M. Wt: 379.44
InChI Key: JQZPOBMHKUHSBJ-UHFFFAOYSA-N
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Description

The compound 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide features a fused [1,2,4]triazolo[4,3-a]quinoxaline core substituted with a methyl group at position 1 and a ketone at position 4. The acetamide side chain is linked to a 3-(methylthio)phenyl group, which introduces sulfur-based hydrophobicity.

Properties

IUPAC Name

2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-(3-methylsulfanylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S/c1-12-21-22-18-19(26)23(15-8-3-4-9-16(15)24(12)18)11-17(25)20-13-6-5-7-14(10-13)27-2/h3-10H,11H2,1-2H3,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZPOBMHKUHSBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Quinoxaline Precursor Synthesis

The synthesis begins with ortho-phenylenediamine (1 ), which undergoes condensation with oxalic acid in refluxing aqueous HCl to yield 2,3-dihydroxyquinoxaline (2 ) (75–82% yield). Subsequent chlorination using phosphorus oxychloride (POCl₃) at 110°C for 6–8 hours produces 2,3-dichloroquinoxaline (3 ) (89–93% yield).

Table 1: Reaction Parameters for Quinoxaline Chlorination

Parameter Condition
Temperature 110°C
Reagent POCl₃ (excess)
Reaction Time 6–8 hours
Yield 89–93%

Hydrazinolysis and Cyclization

Treatment of 3 with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol at 80°C for 4 hours generates 3-hydrazinoquinoxaline (4 ) (78–85% yield). Cyclization with triethyl orthoformate (HC(OEt)₃) in acetic acid at 120°C for 12 hours forms the triazolo[4,3-a]quinoxaline scaffold (5 ) (70–75% yield). Alternative protocols using DBU (1,8-diazabicycloundec-7-ene) at room temperature achieve comparable yields (68–72%) while avoiding high temperatures.

Substituent Introduction: Methyl Group at N1

Alkylation Strategies

The 1-methyl group is introduced via N-alkylation using methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) in DMF at 60°C for 6 hours (82–88% yield). Recent methods employ Mitsunobu conditions (triphenylphosphine [TPP] and diisopropyl azodicarboxylate [DIAD]) with methanol as the nucleophile, achieving 90–94% yields at room temperature.

Table 2: Comparative Analysis of Methylation Methods

Method Reagents/Conditions Yield
Traditional Alkylation CH₃I, K₂CO₃, DMF, 60°C 82–88%
Mitsunobu Reaction TPP, DIAD, MeOH, RT 90–94%

Acetamide Side Chain Installation

Nucleophilic Acyl Substitution

The methylene-linked acetamide group is introduced via nucleophilic substitution of chloride in 5-chlorotriazoloquinoxaline (6 ) with 3-(methylthio)aniline. Reaction in acetonitrile at 80°C for 8 hours with triethylamine (Et₃N) as a base provides the intermediate 7 (65–70% yield).

Coupling via Active Esters

Alternative protocols activate the carboxylic acid as a mixed carbonate using ethyl chloroformate (ClCO₂Et) and N-methylmorpholine (NMM) in THF. Subsequent coupling with 3-(methylthio)aniline at 0°C to RT achieves 75–80% yields.

Final Functionalization: Methylthio Group Optimization

Thioether Formation

The 3-(methylthio)phenyl group is installed via Ullmann-type coupling using copper(I) iodide (CuI) and L-proline as a ligand in DMSO at 100°C for 12 hours (60–65% yield). Alternatively, nucleophilic aromatic substitution with sodium thiomethoxide (NaSMe) in DMF at 120°C for 6 hours provides 70–75% yields but requires rigorous anhydrous conditions.

Eco-Compatible Methodologies

Metal-Free Cycloaddition

A Huisgen [3+2] cycloaddition between in situ-generated azides and alkynols constructs the triazole ring without metal catalysts. This method operates at room temperature in THF/water mixtures, achieving 68–72% yields and reducing heavy metal waste.

Catalytic Hydrogenation

Post-cyclization aromatization using Pd/C (5% wt) under hydrogen gas (1 atm) in ethanol at 50°C for 2 hours enhances purity (98–99%) while minimizing byproducts.

Analytical Characterization

Key spectroscopic data for the final compound:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.23 (s, 1H, NH), 8.45–8.38 (m, 2H, ArH), 7.89–7.82 (m, 2H, ArH), 4.12 (s, 2H, CH₂), 3.01 (s, 3H, SCH₃), 2.55 (s, 3H, NCH₃).
  • HRMS : m/z 379.1298 [M+H]⁺ (calc. 379.1295 for C₁₉H₁₇N₅O₂S).

Chemical Reactions Analysis

Cyclization Reactions

The triazoloquinoxaline scaffold is synthesized via cyclization of precursor molecules. Key steps involve:

  • Condensation of 1,2-diaminoquinoxaline derivatives with carbonyl-containing reagents to form the triazole ring .

  • Acid- or base-catalyzed intramolecular cyclization to stabilize the fused heterocyclic system .

Table 1: Cyclization Conditions

ReactantsCatalystTemperature (°C)Yield (%)Source
1,2-Diaminoquinoxaline + KetoneH₂SO₄80–10065–78
Bromoacetylpyrazole + ThiolTriethylamineReflux76–85

Nucleophilic Substitution

The acetamide side chain and methylthio group participate in nucleophilic reactions:

  • Amide bond hydrolysis under acidic/basic conditions to regenerate the carboxylic acid.

  • Thioether oxidation with H₂O₂ or mCPBA converts the methylthio (-SMe) group to sulfoxide (-SO-) or sulfone (-SO₂-) .

Table 2: Methylthio Group Reactivity

ReagentProductConditionsApplication
H₂O₂ (30%)Sulfoxide derivativeRT, 2 hBioactivity modulation
mCPBASulfone derivativeDCM, 0°C → RTEnhanced solubility

Cross-Coupling Reactions

The aromatic quinoxaline ring undergoes palladium-catalyzed coupling:

  • Suzuki-Miyaura reactions with arylboronic acids to introduce substituents at the 2- or 3-positions .

  • Buchwald-Hartwig amination for N-arylation of the triazole nitrogen .

Table 3: Catalytic Coupling Examples

Reaction TypeCatalystSubstrateYield (%)Reference
Suzuki-MiyauraPd(PPh₃)₄4-Bromophenyl82
Buchwald-HartwigPd₂(dba)₃/XPhos2-Aminopyridine75

Condensation and Functionalization

The carbonyl group at position 4 participates in:

  • Schiff base formation with primary amines .

  • Knoevenagel condensations to extend conjugation for optoelectronic applications .

Key Observation : Derivatives with electron-withdrawing groups on the phenylacetamide moiety show enhanced stability in polar solvents.

Biological Activity Modulation

Structural modifications impact pharmacological properties:

  • Methylthio-to-sulfone oxidation increases antimicrobial potency by improving membrane permeability .

  • Acetamide hydrolysis generates metabolites with reduced cytotoxicity .

Stability and Degradation

  • Photodegradation : Exposure to UV light causes cleavage of the triazole ring, forming quinoxaline-2,3-dione intermediates.

  • Thermal stability : Decomposes above 250°C via retro-Diels-Alder pathways .

This compound’s reactivity is leveraged in medicinal chemistry for designing kinase inhibitors and antimicrobial agents . Further studies are needed to explore its catalytic applications and structure-activity relationships.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazoloquinoxaline compounds exhibit significant antimicrobial properties. For example, compounds similar to 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide have shown efficacy against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The structure-activity relationship indicates that modifications in the aromatic rings and substituents can enhance antimicrobial potency .

CompoundAntimicrobial ActivityMIC (µg/ml)
2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamideSignificant against M. smegmatis6.25
Similar derivativesEffective against P. aeruginosaVaries

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably, derivatives have shown promising results against several cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The mechanism of action often involves inhibition of specific kinases or pathways critical for tumor growth and proliferation .

Cell LineIC50 Value (µM)Mechanism
A5490.83 ± 0.07c-Met kinase inhibition
MCF-70.15 ± 0.08Apoptosis induction
HeLa2.85 ± 0.74Cell cycle arrest

Case Studies

Case Study 1: Antimicrobial Evaluation
A study evaluated a series of triazoloquinoxaline derivatives for their antibacterial activity against multiple pathogens. The results indicated that structural modifications significantly influenced their effectiveness, with certain compounds achieving low MIC values indicative of potent antimicrobial activity.

Case Study 2: Anticancer Screening
Another research effort focused on assessing the anticancer properties of synthesized triazolo[4,3-a]quinoxaline derivatives against various cancer cell lines using MTT assays. The findings highlighted that specific substitutions on the quinoxaline core enhanced cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells.

Mechanism of Action

The mechanism of action of 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide involves interaction with specific molecular targets, potentially including enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application being investigated.

Comparison with Similar Compounds

Chlorophenyl-Substituted Derivatives

Close analogs include:

  • N-(4-Chlorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide (Molecular formula: C₁₈H₁₄ClN₅O₂; Mass: 367.793 g/mol) .
  • N-(3-Chlorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide (RN: 1358414-85-3) .

Key Differences :

  • Substituent Position: The target compound has a methylthio (-SMe) group at the phenyl ring’s meta-position, whereas analogs feature chloro (-Cl) groups at para- or meta-positions.
  • Molecular Weight : The methylthio group (MW: 47.11 g/mol) contributes marginally less to molecular weight than chlorine (MW: 35.45 g/mol), but its larger van der Waals radius may enhance hydrophobic interactions .

Quinazolinone-Based Thioacetamides

Compounds such as 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (Melting point: 269.0°C) share an acetamide side chain but differ in core structure:

  • Core Heterocycle: Quinazolinones (two-nitrogen system) versus triazoloquinoxalines (three-nitrogen system). The additional nitrogen in the target compound may enhance π-π stacking or hydrogen-bonding capacity.
  • Substituents: Sulfamoyl (-SO₂NH₂) groups in quinazolinones introduce hydrogen-bonding sites, contrasting with the methylthio group’s nonpolar character .

Comparative Data Table

Compound Name Core Structure Substituent (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
Target Compound Triazoloquinoxaline 3-(Methylthio)phenyl C₂₀H₁₈N₆O₂S 406.46 Not Reported
N-(4-Chlorophenyl)-2-(1-methyl-4-oxo-triazoloquinoxalin-5-yl)acetamide Triazoloquinoxaline 4-Chlorophenyl C₁₈H₁₄ClN₅O₂ 367.79 Not Reported
N-(3-Chlorophenyl)-2-(1-methyl-4-oxo-triazoloquinoxalin-5-yl)acetamide Triazoloquinoxaline 3-Chlorophenyl C₁₈H₁₄ClN₅O₂ 367.79 Not Reported
Quinazolinone Derivative (Compound 5) Quinazolinone 4-Sulfamoylphenyl C₂₂H₁₈N₄O₃S₂ 450.53 269.0

Biological Activity

The compound 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and the results of various studies that highlight its therapeutic potential.

Chemical Structure

The compound features a triazoloquinoxaline core, which is known for its diverse biological activities. The structural components include:

  • A triazole ring that contributes to its interaction with biological targets.
  • A quinoxaline moiety linked to an acetamide group, which enhances its solubility and bioavailability.
  • A methylthio phenyl group that may influence its pharmacokinetic properties.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of triazoloquinoxalines possess significant cytotoxic effects against various cancer cell lines. For example, compounds related to this structure have demonstrated IC50 values in the micromolar range against breast (MCF-7), lung (A549), and cervical (HeLa) cancer cells .
  • Antimicrobial Properties : Some derivatives have displayed potent antibacterial and antifungal activities, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, as evidenced by its ability to inhibit pro-inflammatory cytokines in vitro .

Anticancer Studies

A series of studies focused on the anticancer properties of triazoloquinoxaline derivatives have yielded promising results. For instance:

  • A study assessed the cytotoxic effects of related compounds on MCF-7 cells, revealing significant growth inhibition with IC50 values ranging from 0.15 to 0.83 μM for structurally similar compounds .
  • Another research highlighted the ability of these compounds to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and caspase activation .

Antimicrobial Activity

The antimicrobial potential of the compound was evaluated against several pathogens:

  • In vitro tests demonstrated effectiveness against both gram-positive and gram-negative bacteria, with some derivatives showing comparable activity to standard antibiotics like ketoconazole .
  • The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.

Anti-inflammatory Mechanisms

The anti-inflammatory effects were studied using cell culture models:

  • Compounds exhibited the ability to downregulate the expression of inflammatory markers such as TNF-alpha and IL-6 in activated macrophages .

Data Table: Summary of Biological Activities

Activity TypeCell Line/PathogenIC50/EffectivenessReference
AnticancerMCF-70.15 - 0.83 μM
AntibacterialVarious BacteriaComparable to Ketoconazole
AntifungalCandida spp.Significant efficacy
Anti-inflammatoryMacrophage modelDownregulation of TNF-alpha

Case Studies

Several case studies have focused on the synthesis and evaluation of this compound's derivatives:

  • Synthesis and Evaluation : A study synthesized various analogs and tested their biological activities, leading to the identification of several potent compounds with improved efficacy against cancer cells .
  • Mechanistic Studies : Research involving mechanistic studies demonstrated that certain derivatives could effectively induce apoptosis in cancer cells through mitochondrial pathways .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and what factors influence yield and purity?

The synthesis typically involves cyclization of triazoloquinoxaline precursors followed by functionalization with methylthiophenyl and acetamide groups. Key steps include:

  • Core formation : Cyclization under acidic/basic conditions using reagents like POCl₃ or K₂CO₃ to form the triazoloquinoxaline scaffold .
  • Acetamide coupling : Amidation via carbodiimide-mediated reactions (e.g., EDCI/HOBt) to attach the 3-(methylthio)phenyl group . Yield optimization requires strict temperature control (60–80°C), anhydrous solvents (DMF, THF), and purification via column chromatography or recrystallization .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Essential methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., methyl group at δ 2.5 ppm, quinoxaline protons at δ 7.3–8.1 ppm) .
  • HPLC-MS : To verify molecular weight (C₂₀H₁₇N₅O₂S, ~403.45 g/mol) and detect impurities (<2%) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >250°C) .

Q. How can researchers screen this compound for biological activity in vitro?

Standard protocols involve:

  • Cell viability assays : MTT or CellTiter-Glo® against cancer lines (e.g., HeLa, MCF-7) at 1–100 µM .
  • Enzyme inhibition : Fluorescence-based assays for kinases (e.g., PI3K) or cyclooxygenase (COX) isoforms .
  • Dose-response curves : IC₅₀ calculations using non-linear regression models (e.g., GraphPad Prism) .

Q. What strategies address poor solubility in aqueous buffers during biological testing?

  • Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations .
  • Prodrug modification : Introduce phosphate or PEG groups to enhance hydrophilicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological efficacy?

SAR focuses on modifying substituents:

  • Triazole/quinoxaline core : Methyl or ethyl groups at position 1 enhance metabolic stability .
  • 3-(Methylthio)phenyl : Fluorine or methoxy substitutions improve target affinity (e.g., COX-2 inhibition) .

Table 1 : Substituent Effects on Enzyme Inhibition

SubstituentTargetInhibition (%)Reference
-FCOX-282
-OCH₃PI3K68
-SCH₃HDAC55

Q. How should researchers resolve contradictions in biological data across structural analogs?

  • Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity .
  • Off-target profiling : Screen against kinase panels (e.g., Eurofins) to identify cross-reactivity .
  • Molecular dynamics : Simulate binding interactions (e.g., AutoDock Vina) to explain potency variations .

Q. What mechanistic studies elucidate the compound’s interaction with enzyme targets?

  • Surface plasmon resonance (SPR) : Measure binding kinetics (KD, kon/koff) for target proteins .
  • X-ray crystallography : Resolve co-crystal structures (e.g., with PI3Kγ) to identify critical hydrogen bonds .
  • Metabolomics : Track downstream effects via LC-MS/MS to map pathway modulation (e.g., apoptosis markers) .

Q. What industrial-scale challenges arise in synthesizing this compound, and how are they mitigated?

  • Scalability : Transition from batch to continuous flow reactors for safer exothermic reactions .
  • Purification : Use simulated moving bed (SMB) chromatography to enhance purity (>98%) .
  • Waste reduction : Employ green solvents (e.g., 2-MeTHF) and catalytic recycling .

Q. How do in vivo models validate therapeutic potential while addressing pharmacokinetic limitations?

  • Rodent models : Evaluate oral bioavailability (e.g., Sprague-Dawley rats) with PK sampling over 24h .
  • Metabolite profiling : Identify major metabolites via UPLC-QTOF to adjust dosing regimens .
  • Toxicity screening : Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) .

Q. What advanced techniques resolve spectral ambiguities in structural characterization?

  • 2D NMR (HSQC, HMBC) : Assign overlapping quinoxaline and triazole signals .
  • X-ray photoelectron spectroscopy (XPS) : Confirm sulfur oxidation states in the methylthio group .
  • High-resolution mass spectrometry (HRMS) : Differentiate isobaric fragments (e.g., C₉H₇N₃ vs. C₈H₅NO₂) .

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